![molecular formula C18H33N3O B14717255 2,4,6-Tris[2-(dimethylamino)ethyl]phenol CAS No. 19779-03-4](/img/structure/B14717255.png)
2,4,6-Tris[2-(dimethylamino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[2-(dimethylamino)ethyl]phenol is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its significant role as a catalyst in various chemical reactions, particularly in the field of epoxy resin chemistry .
Méthodes De Préparation
The synthesis of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol typically involves a Mannich condensation reaction. This process includes the reaction of phenol, formaldehyde, and dimethylamine under vacuum conditions, with the removal of water produced during the reaction . Industrial production methods follow similar principles, ensuring the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
2,4,6-Tris[2-(dimethylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol involves its role as a catalyst. The tertiary amine groups facilitate the reaction by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed. This compound interacts with molecular targets such as epoxy groups, enhancing the curing process and improving the properties of the final product .
Comparaison Avec Des Composés Similaires
2,4,6-Tris[2-(dimethylamino)ethyl]phenol can be compared with other similar compounds, such as:
2,4,6-Tris(dimethylaminomethyl)phenol: This compound shares similar structural features and catalytic properties but may differ in specific applications and reactivity.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its antioxidant properties, this compound is used to stabilize lubricant oils.
The uniqueness of this compound lies in its versatility and effectiveness as a catalyst in various chemical processes, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
19779-03-4 |
|---|---|
Formule moléculaire |
C18H33N3O |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
2,4,6-tris[2-(dimethylamino)ethyl]phenol |
InChI |
InChI=1S/C18H33N3O/c1-19(2)10-7-15-13-16(8-11-20(3)4)18(22)17(14-15)9-12-21(5)6/h13-14,22H,7-12H2,1-6H3 |
Clé InChI |
XDWHWRIAVCRANP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC(=C(C(=C1)CCN(C)C)O)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



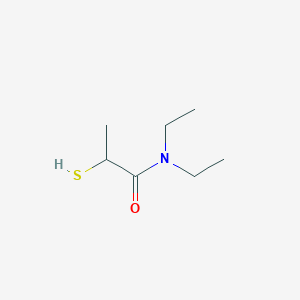


![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
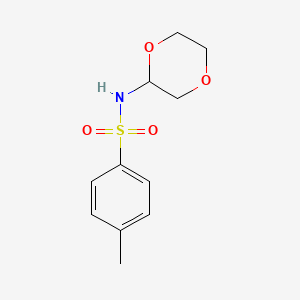

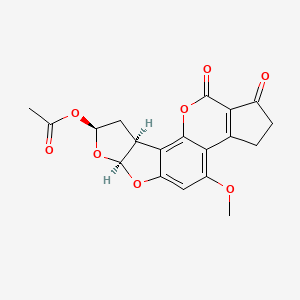
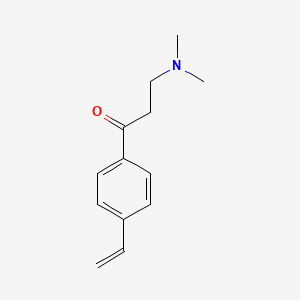
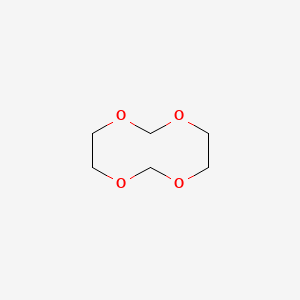
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


